molecular formula C18H11F6N3O B2876896 1-phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime CAS No. 338978-34-0

1-phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime

Cat. No.: B2876896
CAS No.: 338978-34-0
M. Wt: 399.296
InChI Key: OLIAGNRPXQPALX-YPXUMCKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime is a useful research compound. Its molecular formula is C18H11F6N3O and its molecular weight is 399.296. The purity is usually 95%.
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Properties

IUPAC Name

(E)-N-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-1-phenylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F6N3O/c1-10(11-5-3-2-4-6-11)27-28-15-8-7-12-13(17(19,20)21)9-14(18(22,23)24)25-16(12)26-15/h2-9H,1H3/b27-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIAGNRPXQPALX-YPXUMCKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C18H11F6N3O
  • Molecular Weight : 399.29 g/mol
  • CAS Number : Not specified in the sources but can be referenced with its unique identifiers.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl groups and the naphthyridine moiety suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • A study on related naphthyridine derivatives showed IC50 values ranging from 0.15 to 1.4 µM against HeLa and MDA-MB-231 cell lines, indicating strong cytotoxicity .

Study 1: Antiproliferative Effects

In a comparative study of naphthyridine derivatives, the compound demonstrated a notable reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 13.3 µM . This suggests that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Study 2: Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in cancer progression. For example, similar compounds have been shown to inhibit xanthine oxidase and exhibit antioxidant properties, which may contribute to their antiproliferative effects .

Data Tables

Compound IC50 (µM) Cell Line Mechanism of Action
Compound A0.58A2058 melanomaInhibition of survival signaling
Compound B13.3MCF-7 breast cancerInduction of apoptosis
Compound C0.15 - 1.4HeLa and MDA-MB-231Cell cycle arrest

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